Pyrrhocoricin

Description

Properties

CAS No. |

156548-23-1 |

|---|---|

Molecular Formula |

C113H179N33O34 |

Molecular Weight |

2543.8 g/mol |

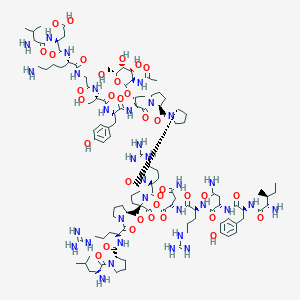

IUPAC Name |

(3S)-4-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3R)-3-[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-[(2S)-2-[(2S)-2-[[(2S)-1-[(2R)-2-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]oxycarbonyl-2-[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-6-amino-1-oxohexan-2-yl]amino]-3-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C113H179N33O34/c1-9-57(6)85(119)101(170)138-69(47-60-28-32-62(150)33-29-60)93(162)137-71(49-80(116)152)94(163)133-66(21-12-38-126-110(120)121)92(161)140-73(50-81(117)153)107(176)180-109(177)113(90(159)75-24-15-41-142(75)103(172)67(22-13-39-127-111(122)123)134-98(167)76-25-16-42-143(76)102(171)64(115)46-55(2)3)36-19-45-146(113)104(173)68(23-14-40-128-112(124)125)135-99(168)77-26-17-43-144(77)105(174)78-27-18-44-145(78)106(175)86(58(7)178-108-87(130-59(8)149)89(158)88(157)79(54-148)179-108)141-96(165)70(48-61-30-34-63(151)35-31-61)136-97(166)74(53-147)131-82(154)52-129-91(160)65(20-10-11-37-114)132-95(164)72(51-83(155)156)139-100(169)84(118)56(4)5/h28-35,55-58,64-79,84-89,108,147-148,150-151,157-158H,9-27,36-54,114-115,118-119H2,1-8H3,(H2,116,152)(H2,117,153)(H,129,160)(H,130,149)(H,131,154)(H,132,164)(H,133,163)(H,134,167)(H,135,168)(H,136,166)(H,137,162)(H,138,170)(H,139,169)(H,140,161)(H,141,165)(H,155,156)(H4,120,121,126)(H4,122,123,127)(H4,124,125,128)/t57-,58+,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79+,84-,85-,86-,87+,88-,89+,108?,113+/m0/s1 |

InChI Key |

UWTNKIQOJMCYQD-WWVPZDBJSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)OC(=O)[C@@]2(CCCN2C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H]([C@@H](C)OC5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)NC(=O)C)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)N)C(=O)[C@@H]7CCCN7C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CC(C)C)N)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)OC(=O)C2(CCCN2C(=O)C(CCCNC(=N)N)NC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(C(C)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)N)C(=O)C7CCCN7C(=O)C(CCCNC(=N)N)NC(=O)C8CCCN8C(=O)C(CC(C)C)N)N |

Synonyms |

pyrrhocoricin pyrrhocoricin protein, Pyrrhocoris apterus pyrrhocoricin, Pyrrhocoris apterus |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Pyrrhocoricin: Discovery, Origin, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrhocoricin, a proline-rich antimicrobial peptide (PrAMP), represents a promising class of natural antibiotics with a unique intracellular mechanism of action. Isolated from the European firebug, Pyrrhocoris apterus, this 20-residue peptide exhibits potent activity primarily against Gram-negative bacteria. Unlike many conventional antibiotics that target the cell wall or protein synthesis machinery directly, this compound penetrates the bacterial cytoplasm and inhibits the essential chaperone protein DnaK. This whitepaper provides a comprehensive technical overview of the discovery, origin, and detailed mechanism of action of this compound, including experimental protocols and quantitative data to support further research and development.

Discovery and Origin

This compound was first isolated and characterized from the hemolymph of the sap-sucking bug, Pyrrhocoris apterus[1]. Its discovery was part of broader research into the inducible immune responses of insects, which produce a variety of antimicrobial peptides to combat infections[1]. This compound is a key component of the firebug's innate immune system, synthesized in response to bacterial challenge[1].

Isolation of this compound from Pyrrhocoris apterus

While the seminal papers provide the basis for isolation, a generalized, detailed protocol for the purification of this compound from its natural source is outlined below. This protocol is a composite of standard techniques for antimicrobial peptide isolation from insects.

Experimental Protocol: Isolation and Purification of this compound

-

Immune Challenge: Induce the production of antimicrobial peptides by challenging adult Pyrrhocoris apterus with a non-pathogenic strain of bacteria, such as Escherichia coli. This is typically done by injecting a small volume of a bacterial suspension into the insect's hemocoel.

-

Hemolymph Collection: After an incubation period of 12-24 hours to allow for peptide synthesis, collect hemolymph by puncturing the insect's cuticle and collecting the fluid in a pre-chilled tube containing an anticoagulant (e.g., phenylthiourea) to prevent melanization.

-

Acidic Extraction: Centrifuge the collected hemolymph to remove hemocytes and other cellular debris. To the supernatant, add a strong acid, such as trifluoroacetic acid (TFA) to a final concentration of 0.1%, to precipitate larger proteins while keeping smaller peptides like this compound in solution.

-

Solid-Phase Extraction (SPE): Clarify the acidic extract by centrifugation and pass it through a C18 Sep-Pak cartridge. Wash the cartridge with a low concentration of organic solvent (e.g., 5% acetonitrile in 0.1% TFA) to remove salts and hydrophilic impurities. Elute the bound peptides with a higher concentration of organic solvent (e.g., 60% acetonitrile in 0.1% TFA).

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractionate the eluted peptides using a C18 RP-HPLC column with a linear gradient of acetonitrile in 0.1% TFA. Monitor the elution profile at 214 nm and collect fractions.

-

Antimicrobial Activity Assay: Screen the collected fractions for antimicrobial activity against a susceptible bacterial strain (e.g., E. coli) using a liquid growth inhibition assay.

-

Purification to Homogeneity: Subject the active fractions to further rounds of RP-HPLC using a different gradient or a different column chemistry (e.g., C8) until a single, pure peptide is obtained.

-

Mass Spectrometry and Amino Acid Analysis: Confirm the identity and purity of the isolated peptide as this compound by mass spectrometry to determine its molecular weight and amino acid analysis or sequencing to verify its primary structure.

Mechanism of Action: Inhibition of DnaK

The primary intracellular target of this compound is the bacterial 70 kDa heat shock protein, DnaK[2][3]. DnaK is a highly conserved and essential molecular chaperone involved in protein folding, refolding of misfolded proteins, and preventing protein aggregation. This compound's interaction with DnaK disrupts these vital cellular processes, ultimately leading to bacterial cell death.

The DnaK Chaperone Cycle

The DnaK chaperone cycle is a tightly regulated process involving co-chaperones DnaJ and GrpE, and is dependent on ATP hydrolysis.

-

Substrate Binding: DnaJ binds to unfolded or misfolded substrate proteins and delivers them to ATP-bound DnaK.

-

ATP Hydrolysis: DnaJ stimulates the ATPase activity of DnaK, leading to the hydrolysis of ATP to ADP.

-

Stable Substrate Binding: The ADP-bound state of DnaK has a high affinity for the substrate, leading to the formation of a stable DnaK-ADP-substrate complex.

-

Nucleotide Exchange: The nucleotide exchange factor GrpE facilitates the release of ADP from DnaK.

-

Substrate Release: The binding of a new ATP molecule to DnaK induces a conformational change that results in the release of the folded or refolded substrate protein, resetting the cycle.

This compound's Interference with the DnaK Cycle

This compound inhibits the DnaK chaperone system primarily by binding to the C-terminal substrate-binding domain (SBD) of DnaK[2][3]. This interaction has two major consequences:

-

Inhibition of ATPase Activity: this compound binding to the SBD allosterically inhibits the ATPase activity of the N-terminal nucleotide-binding domain (NBD). This prevents the conformational changes necessary for the chaperone cycle to proceed.

-

Inhibition of Chaperone-Assisted Protein Folding: By occupying the substrate-binding site, this compound competitively inhibits the binding of unfolded proteins to DnaK, thereby preventing their proper folding or refolding.

Signaling Pathway: DnaK Chaperone Cycle and this compound Inhibition

Caption: DnaK cycle and this compound's inhibitory action.

Quantitative Data

The following tables summarize the key quantitative data related to the activity of this compound.

Table 1: Binding Affinity of this compound to DnaK

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) | 50.8 µM | Fluorescence Polarization | [4] |

Table 2: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)

| Bacterial Strain | MIC (µM) | Reference |

| Escherichia coli K-12, C600 | 5 | [5] |

| Escherichia coli (general) | Submicromolar | [6] |

| Pseudomonas aeruginosa | Weak activity (improved with analogs) | [7] |

| Staphylococcus aureus | Not a primary target | [8] |

Note: MIC values can vary depending on the specific strain and experimental conditions.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of research on this compound.

DnaK Binding Assay: Fluorescence Polarization

Fluorescence polarization (FP) is a powerful technique to study molecular interactions in solution. It measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner.

Experimental Protocol: Fluorescence Polarization Assay

-

Labeling of this compound: Synthesize or purchase this compound labeled with a fluorophore (e.g., fluorescein) at the N-terminus.

-

Assay Buffer: Prepare an appropriate assay buffer, for example, 25 mM HEPES pH 7.2, 150 mM KCl[4][9].

-

Binding Reaction: In a 96-well black plate, set up a series of reactions containing a fixed concentration of fluorescently labeled this compound and increasing concentrations of purified DnaK protein.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 10-30 minutes).

-

Measurement: Measure the fluorescence polarization using a plate reader equipped with the appropriate filters for the chosen fluorophore.

-

Data Analysis: Plot the change in millipolarization (mP) units as a function of DnaK concentration. Fit the data to a one-site binding model to determine the dissociation constant (Kd).

Experimental Workflow: Fluorescence Polarization Assay

Caption: Workflow for DnaK binding assay using fluorescence polarization.

DnaK ATPase Activity Assay

The inhibition of DnaK's ATPase activity by this compound can be measured using a coupled-enzyme assay that detects the production of ADP.

Experimental Protocol: DnaK ATPase Activity Assay

-

Reaction Mixture: Prepare a reaction mixture containing pyruvate kinase (PK) and lactate dehydrogenase (LDH), phosphoenolpyruvate (PEP), and NADH in a suitable buffer (e.g., 50 mM HEPES, pH 8.0).

-

Assay Setup: In a 96-well plate, add purified DnaK, its co-chaperones DnaJ and GrpE (optional, to measure stimulated activity), and varying concentrations of this compound.

-

Initiate Reaction: Start the reaction by adding ATP to each well.

-

Monitoring: Immediately begin monitoring the decrease in NADH absorbance at 340 nm over time using a plate reader. The oxidation of NADH is coupled to the regeneration of ATP from the ADP produced by DnaK.

-

Data Analysis: Calculate the rate of ATP hydrolysis from the rate of NADH oxidation. Determine the IC50 value for this compound's inhibition of DnaK ATPase activity.

Chaperone-Assisted Protein Refolding Assay: Luciferase Refolding

This assay assesses the ability of DnaK to refold a denatured substrate protein, firefly luciferase, and the inhibitory effect of this compound on this process.

Experimental Protocol: Luciferase Refolding Assay

-

Denaturation of Luciferase: Denature purified firefly luciferase either by heat (e.g., 42°C for 15-20 minutes) or chemically with guanidine hydrochloride[10][11].

-

Refolding Reaction: Initiate refolding by diluting the denatured luciferase into a refolding buffer containing DnaK, DnaJ, GrpE, and an ATP regeneration system. Set up parallel reactions containing varying concentrations of this compound.

-

Measurement of Luciferase Activity: At different time points, take aliquots of the refolding reaction and measure the restored luciferase activity by adding its substrate (luciferin) and measuring the resulting bioluminescence in a luminometer.

-

Data Analysis: Plot the percentage of refolded luciferase activity over time for each this compound concentration. This will demonstrate the inhibitory effect of the peptide on DnaK's chaperone function.

Conclusion and Future Directions

This compound stands out as a promising antimicrobial agent due to its specific intracellular target, DnaK, which is essential for bacterial survival and distinct from mammalian Hsp70, suggesting a potential for selective toxicity. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate its therapeutic potential. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To design more potent and stable analogs of this compound with an improved pharmacokinetic profile.

-

Broadening the Activity Spectrum: Investigating modifications to enhance its activity against a wider range of pathogenic bacteria, including Gram-positive organisms.

-

Drug Delivery Systems: Developing strategies to efficiently deliver this compound to the site of infection.

-

Understanding Resistance Mechanisms: Investigating the potential for bacteria to develop resistance to this compound and strategies to overcome it.

By leveraging the information provided herein, the scientific community can accelerate the development of this compound-based therapeutics to combat the growing threat of antibiotic resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification and elucidation of proline-rich antimicrobial peptides with enhanced potency and delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of crucial residues for the antibacterial activity of the proline-rich peptide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of Fluorescence Polarization Assays for the Molecular Chaperone Hsp70 Family Members: Hsp72 and DnaK - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of Escherichia coli Resistance to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclization of this compound retains structural elements crucial for the antimicrobial activity of the native peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial Peptides and Small Molecules Targeting the Cell Membrane of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. pubcompare.ai [pubcompare.ai]

- 11. researchgate.net [researchgate.net]

Pyrrhocoricin's Mechanism of Action: A Technical Guide to DnaK Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents with unconventional mechanisms of action. Pyrrhocoricin, a proline-rich antimicrobial peptide (PrAMP), has been identified as a potent inhibitor of the bacterial heat shock protein 70 (Hsp70), DnaK. This chaperone protein is essential for bacterial protein folding, refolding of misfolded proteins, and preventing protein aggregation, making it a promising target for new antibacterial therapies. This technical guide provides an in-depth analysis of the mechanism by which this compound inhibits DnaK, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Introduction to this compound and its Target, DnaK

This compound is a 20-amino-acid peptide originally isolated from the European firebug, Pyrrhocoris apterus. It belongs to a class of PrAMPs that are active against a range of Gram-negative bacteria. Unlike many conventional antibiotics that target cell wall synthesis or protein translation, this compound exerts its antimicrobial effect by targeting the intracellular chaperone protein, DnaK.

DnaK, the bacterial homolog of Hsp70, is a highly conserved and essential protein that plays a central role in maintaining protein homeostasis. It consists of two principal domains: a nucleotide-binding domain (NBD) and a substrate-binding domain (SBD). The SBD is further divided into a β-sandwich subdomain, which contains the substrate-binding pocket, and an α-helical "lid" subdomain. The chaperone activity of DnaK is tightly regulated by an ATP-dependent cycle of substrate binding and release, which involves conformational changes driven by ATP hydrolysis in the NBD.

Mechanism of DnaK Inhibition by this compound

This compound acts as a specific inhibitor of DnaK function through a novel allosteric mechanism. The key aspects of this inhibition are:

-

Binding Site: this compound binds to the C-terminal region of DnaK, specifically in the hinge region of the α-helical lid subdomain, near helices D and E.[1][2] This binding site is distinct from the canonical substrate-binding pocket.

-

Stereospecificity: The inhibitory activity of this compound is stereospecific. The biologically active form is L-pyrrhocoricin, composed of L-amino acids. The synthetic D-pyrrhocoricin analog, made of D-amino acids, is inactive and fails to inhibit DnaK's functions.[1][2]

-

Inhibition of Lid Dynamics: The binding of L-pyrrhocoricin to the hinge region of the lid prevents the frequent opening and closing of this subdomain over the peptide-binding pocket.[1] This effectively locks the SBD in a closed conformation.

-

Dual Inhibition of ATPase and Chaperone Activity: By restricting the conformational changes of the lid, this compound allosterically inhibits both the ATPase activity of the NBD and the chaperone-assisted protein folding function of the SBD.[1][2] The N-terminal half of this compound, specifically residues 2-10, has been identified as the region responsible for the inhibition of ATPase activity.[2]

Quantitative Data on this compound-DnaK Interaction

The interaction between this compound and DnaK has been quantified through various biophysical and biochemical assays.

| Parameter | Value | Method | Source |

| Binding Affinity (Kd) | 50.8 µM | Fluorescence Polarization | [1][2] |

| Active Enantiomer | L-Pyrrhocoricin | ATPase Assay, Protein Refolding Assay | [1][2] |

| Inactive Enantiomer | D-Pyrrhocoricin | ATPase Assay, Protein Refolding Assay | [1][2] |

| ATPase Activity Inhibition | Diminished | ATPase Assay | [1][2] |

| Chaperone Activity Inhibition | Reduced | Alkaline Phosphatase & β-Galactosidase Activity Assays | [1][2] |

Note: While this compound has been demonstrated to diminish the ATPase activity of DnaK, a specific IC50 value has not been reported in the primary literature reviewed.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of DnaK inhibition by this compound and the experimental workflows used to characterize this interaction.

Caption: Mechanism of DnaK inhibition by this compound.

Caption: Experimental workflow for characterizing this compound's interaction with DnaK.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound's mechanism of action against DnaK, based on the procedures described by Kragol et al. (2001).

DnaK ATPase Activity Assay

This assay measures the release of inorganic phosphate from ATP hydrolysis by DnaK.

-

Reagents:

-

Recombinant E. coli DnaK

-

L-Pyrrhocoricin, D-Pyrrhocoricin, and other control peptides

-

ATP solution

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)

-

Malachite Green reagent for phosphate detection

-

-

Procedure:

-

Prepare a reaction mixture containing DnaK in the assay buffer.

-

Add varying concentrations of this compound or control peptides to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes) at room temperature.

-

Initiate the reaction by adding a final concentration of ATP (e.g., 1 mM).

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding the Malachite Green reagent.

-

Measure the absorbance at a specific wavelength (e.g., 620 nm) to quantify the amount of inorganic phosphate released.

-

Compare the phosphate release in the presence of this compound to the control (DnaK with no peptide) to determine the extent of inhibition.

-

Fluorescence Polarization Assay for Binding Affinity

This assay measures the binding of fluorescein-labeled this compound to DnaK.

-

Reagents:

-

Fluorescein-labeled L-Pyrrhocoricin

-

Recombinant E. coli DnaK

-

Binding Buffer (e.g., 20 mM HEPES, pH 7.6, 100 mM KCl, 1 mM MgCl2, 0.01% Triton X-100)

-

-

Procedure:

-

Prepare a series of dilutions of DnaK in the binding buffer.

-

In a microplate, add a fixed concentration of fluorescein-labeled this compound (e.g., 10 nM) to each well.

-

Add the different concentrations of DnaK to the wells.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30 minutes).

-

Measure the fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters.

-

Plot the change in millipolarization (mP) units as a function of DnaK concentration.

-

Fit the data to a one-site binding model to determine the dissociation constant (Kd).

-

Dot Blot Analysis for Binding Site Identification

This technique is used to identify the region of DnaK to which this compound binds.

-

Reagents:

-

Synthetic peptide fragments of E. coli DnaK (e.g., corresponding to the C-terminal helices)

-

Biotin-labeled L-Pyrrhocoricin

-

Nitrocellulose membrane

-

Blocking Buffer (e.g., 5% non-fat dry milk in TBST)

-

Streptavidin-horseradish peroxidase (HRP) conjugate

-

Chemiluminescent substrate

-

-

Procedure:

-

Spot serial dilutions of the synthetic DnaK peptide fragments onto a nitrocellulose membrane.

-

Allow the spots to dry completely.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with a solution of biotin-labeled this compound in blocking buffer for 1 hour at room temperature.

-

Wash the membrane several times with TBST.

-

Incubate the membrane with streptavidin-HRP conjugate in blocking buffer for 1 hour at room temperature.

-

Wash the membrane again several times with TBST.

-

Apply the chemiluminescent substrate and visualize the signal using an appropriate imaging system. The presence of a signal indicates binding of this compound to the specific DnaK fragment.

-

In Vivo Chaperone Activity Assay (Alkaline Phosphatase and β-Galactosidase)

This assay assesses the effect of this compound on the refolding of endogenous enzymes in live E. coli.

-

Materials:

-

E. coli culture

-

L-Pyrrhocoricin, D-Pyrrhocoricin, and other control peptides

-

Substrates for alkaline phosphatase (e.g., p-nitrophenyl phosphate - pNPP) and β-galactosidase (e.g., o-nitrophenyl-β-D-galactopyranoside - ONPG)

-

Cell lysis buffer

-

-

Procedure:

-

Grow an E. coli culture to the mid-logarithmic phase.

-

Induce a mild heat shock to cause protein misfolding (e.g., shift the temperature from 30°C to 42°C for a short period).

-

Add varying concentrations of this compound or control peptides to the culture.

-

Allow the cells to recover at a permissive temperature (e.g., 30°C) for a defined period to allow for protein refolding.

-

Harvest the cells and lyse them to release the intracellular enzymes.

-

Measure the activity of alkaline phosphatase and β-galactosidase using their respective substrates (pNPP and ONPG) by monitoring the colorimetric change at the appropriate wavelength.

-

Compare the enzyme activities in this compound-treated cells to untreated controls to determine the extent of inhibition of chaperone-assisted protein refolding.

-

Conclusion and Future Directions

This compound presents a compelling case for a novel class of antibiotics that target bacterial chaperone systems. Its specific, allosteric inhibition of DnaK, a protein crucial for bacterial survival and stress response, highlights a promising avenue for circumventing existing antibiotic resistance mechanisms. The detailed understanding of its mechanism of action, as outlined in this guide, provides a solid foundation for the rational design of more potent and specific DnaK inhibitors. Future research should focus on structure-activity relationship studies to optimize the this compound scaffold for improved efficacy and pharmacokinetic properties. Furthermore, the development of high-throughput screening assays based on the principles described herein will be instrumental in discovering new small molecules that target the allosteric site of DnaK, paving the way for the next generation of antimicrobial therapeutics.

References

Pyrrhocoricin: A Technical Guide to its Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrhocoricin, a proline-rich antimicrobial peptide (PrAMP), represents a promising class of therapeutic agents in an era of mounting antibiotic resistance. Isolated from the European fire bug, Pyrrhocoris apterus, this 20-amino acid peptide exhibits potent activity, particularly against Gram-negative bacteria. Unlike many conventional antibiotics that target the cell wall or membrane, this compound employs a sophisticated intracellular mechanism of action, making it a subject of intense research for the development of novel anti-infectives. This technical guide provides an in-depth overview of this compound's structure, its chemical synthesis, and the experimental protocols used to elucidate its multifaceted mechanism of action.

This compound: Core Molecular Features

Amino Acid Sequence and Physicochemical Properties

This compound is a cationic peptide with a molecular weight of approximately 2341 Da. Its primary structure is characterized by a high proline content, which is a hallmark of this class of antimicrobial peptides.

Table 1: Amino Acid Sequence of this compound

| Sequence (Single-Letter Code) | Sequence (Three-Letter Code) |

| VDKGSYLPRPTPPRPIYNRN | Val-Asp-Lys-Gly-Ser-Tyr-Leu-Pro-Arg-Pro-Thr-Pro-Pro-Arg-Pro-Ile-Tyr-Asn-Arg-Asn |

Source: UniProt P37362[1]

Three-Dimensional Structure

The solution structure of this compound has been investigated using Nuclear Magnetic Resonance (NMR) spectroscopy. In aqueous solution, the peptide is largely disordered. However, there is evidence of ordered turn regions, particularly over residues 2-5, 4-7, and 16-19.[2] This conformational flexibility is believed to be crucial for its ability to traverse the bacterial membrane and interact with its intracellular targets.

Synthesis and Purification of this compound

This compound is readily synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[3][4][5]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

-

Resin Selection and Swelling: A Rink amide resin is typically used to obtain a C-terminal amide. The resin is swollen in a suitable solvent such as N,N-dimethylformamide (DMF).[5]

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of 20% piperidine in DMF.[6]

-

Amino Acid Coupling: The desired Fmoc-protected amino acid is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The activated amino acid is then coupled to the deprotected N-terminus of the growing peptide chain.[6]

-

Washing: After each deprotection and coupling step, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.

-

Chain Elongation: Steps 2 and 3 are repeated for each amino acid in the this compound sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to prevent side reactions.

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: The identity and purity of the synthesized this compound are confirmed by mass spectrometry and analytical HPLC.[6]

Mechanism of Action: A Dual Intracellular Assault

This compound's antimicrobial activity stems from its ability to penetrate the bacterial cell and inhibit essential intracellular processes at two key checkpoints: protein folding and protein synthesis.

Inhibition of Chaperone-Assisted Protein Folding

A primary target of this compound is the bacterial heat shock protein DnaK (Hsp70).[7][8] DnaK is a crucial molecular chaperone involved in the proper folding of newly synthesized or stress-denatured proteins.

This compound inhibits DnaK function through the following mechanisms:

-

Binding to DnaK: this compound binds to the C-terminal region of DnaK.[7]

-

Inhibition of ATPase Activity: This binding event diminishes the ATPase activity of DnaK, which is essential for its chaperone cycle.[3][7]

-

Prevention of Protein Refolding: By inhibiting DnaK, this compound prevents the refolding of misfolded proteins, leading to an accumulation of non-functional proteins and ultimately cell death.[3][7]

Inhibition of Protein Synthesis

More recent studies have revealed that this compound also targets the bacterial ribosome, the cellular machinery responsible for protein synthesis.[9][10][11]

-

Binding to the Ribosomal Exit Tunnel: this compound binds within the peptide exit tunnel of the 50S ribosomal subunit.[9]

-

Inhibition of Translation: This binding event physically obstructs the passage of the nascent polypeptide chain, thereby inhibiting the translation process.[11][12]

The dual targeting of both DnaK and the ribosome highlights the sophisticated and potent antimicrobial strategy of this compound.

Signaling Pathway and Mechanism of Action

Caption: Mechanism of action of this compound.

Experimental Protocols for Characterization

A variety of biophysical and microbiological assays are employed to characterize the structure and function of this compound.

Structural Analysis: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique used to determine the three-dimensional structure of this compound in solution.[2]

Generalized Protocol:

-

Sample Preparation: A concentrated solution of purified this compound is prepared in a suitable buffer, often containing a percentage of D₂O for the lock signal.

-

Data Acquisition: A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments (e.g., COSY, TOCSY, NOESY) are performed to assign the resonances of all protons in the peptide and to identify through-bond and through-space correlations.

-

Structure Calculation: The distance restraints derived from the NOESY spectra are used in molecular dynamics simulations to calculate a family of structures consistent with the experimental data.

DnaK Binding and ATPase Inhibition Assays

The interaction of this compound with DnaK can be quantified using fluorescence polarization and an ATPase activity assay.[7]

Table 2: Quantitative Data for this compound-DnaK Interaction

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) | 50.8 µM | Fluorescence Polarization | [7] |

Experimental Protocol: Fluorescence Polarization

-

A fluorescently labeled peptide known to bind DnaK is used as a tracer.

-

The tracer is incubated with varying concentrations of DnaK, and the fluorescence polarization is measured.

-

Unlabeled this compound is then titrated into a solution containing the tracer and DnaK.

-

The displacement of the tracer by this compound results in a decrease in fluorescence polarization, which can be used to calculate the binding affinity (Kd).

Experimental Protocol: DnaK ATPase Activity Assay

-

The ATPase activity of DnaK is measured by quantifying the release of inorganic phosphate from ATP.

-

The assay is performed in the presence and absence of this compound.

-

A decrease in the rate of phosphate release in the presence of this compound indicates inhibition of ATPase activity.

Ribosome Binding and Translation Inhibition Assays

The interaction of this compound with the ribosome and its effect on translation can be assessed using in vitro translation assays and structural biology techniques.[11]

Experimental Protocol: In Vitro Translation Inhibition Assay

-

A cell-free transcription-translation system (e.g., from E. coli) is used to express a reporter protein (e.g., luciferase or GFP).

-

The translation reaction is carried out in the presence of varying concentrations of this compound.

-

Inhibition of translation is quantified by measuring the reduction in the reporter protein signal.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial potency of this compound is determined by measuring its Minimum Inhibitory Concentration (MIC) against various bacterial strains.[12]

Table 3: MIC of this compound against Escherichia coli

| Bacterial Strain | MIC (µM) | Reference |

| E. coli C600 | 5 | [12] |

Experimental Protocol: Broth Microdilution MIC Assay

-

A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate.

-

Each well is inoculated with a standardized suspension of the test bacterium.

-

The plate is incubated under appropriate conditions.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[12]

Generalized Experimental Workflow

Caption: Experimental workflow for this compound research.

Conclusion and Future Directions

This compound's unique dual mechanism of action, targeting both protein folding and synthesis, makes it a compelling lead compound for the development of novel antibiotics. Its intracellular targets are highly conserved among many bacterial species, suggesting the potential for broad-spectrum activity. Future research will likely focus on optimizing the structure of this compound to enhance its potency, stability, and pharmacokinetic properties. The detailed experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this fascinating antimicrobial peptide.

References

- 1. Development of Fluorescence Polarization Assays for the Molecular Chaperone Hsp70 Family Members: Hsp72 and DnaK - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Peptide synthesis and purification [bio-protocol.org]

- 4. Solid phase peptide synthesis protocol optimization and application [morressier.com]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. rsc.org [rsc.org]

- 7. The antibacterial peptide this compound inhibits the ATPase actions of DnaK and prevents chaperone-assisted protein folding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Complementary protocols to evaluate inhibitors against the DnaK chaperone network - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. This compound, a proline-rich antimicrobial peptide derived from insect, inhibits the translation process in the cell-free Escherichia coli protein synthesis system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanism of Escherichia coli Resistance to this compound - PMC [pmc.ncbi.nlm.nih.gov]

Pyrrhocoricin: An In-Depth Technical Guide to its Antimicrobial Activity Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrhocoricin is a 20-amino acid proline-rich antimicrobial peptide (AMP) originally isolated from the European fire bug, Pyrrhocoris apterus. As a member of the proline-rich family of AMPs, its primary mechanism of action is intracellular, targeting the bacterial heat shock protein DnaK. This mode of action, distinct from many membrane-disrupting AMPs, makes this compound a subject of significant interest in the development of novel antibiotics, particularly against multidrug-resistant Gram-negative bacteria. This technical guide provides a comprehensive overview of the antimicrobial activity spectrum of this compound, details of its mechanism of action, and the experimental protocols used to elucidate its activity.

Antimicrobial Activity Spectrum

This compound exhibits a narrow but potent spectrum of activity, primarily targeting Gram-negative bacteria. Its efficacy against Gram-positive bacteria, fungi, and viruses is limited.

Antibacterial Activity

This compound's antibacterial activity is most pronounced against members of the Enterobacteriaceae family. A key study by Otvos et al. (2002) evaluated the antimicrobial activity spectrum of native this compound against a panel of 11 bacterial and fungal strains[1]. While the specific Minimum Inhibitory Concentration (MIC) values from this comprehensive study could not be retrieved for this guide, the abstract indicates a strong correlation between its antibacterial activity and its ability to bind to the bacterial DnaK protein[1].

Table 1: Antibacterial Spectrum of this compound

| Bacterial Species | Gram Stain | Activity | MIC (µg/mL) | Reference |

| Escherichia coli | Negative | Active | Data Not Available | [1][2] |

| Agrobacterium tumefaciens | Negative | Active | Data Not Available | [1][2] |

| Salmonella typhimurium | Negative | Active | Data Not Available | [2] |

| Staphylococcus aureus | Positive | Inactive | Data Not Available | [3] |

Note: Specific MIC values from the comprehensive screen by Otvos et al. (2002) were not available in the accessed literature. The table reflects qualitative activity as reported in the available abstracts and related literature.

Antifungal and Antiviral Activity

Current research indicates that this compound has limited to no significant antifungal or antiviral activity. The study by Otvos et al. (2002) included fungal strains in its screening, but the abstract does not report any significant activity[1]. Proline-rich antimicrobial peptides, as a class, are not widely reported to have broad-spectrum antifungal or antiviral properties. Their primary intracellular targets are specific to bacterial systems.

Table 2: Antifungal and Antiviral Spectrum of this compound

| Organism Type | Species | Activity | MIC/EC50 (µg/mL) | Reference |

| Fungus | Candida albicans | Not Reported | Data Not Available | |

| Fungus | Saccharomyces cerevisiae | Not Reported | Data Not Available | |

| Virus | Influenza Virus | Not Reported | Data Not Available | |

| Virus | Herpes Simplex Virus | Not Reported | Data Not Available |

Note: There is a lack of specific data on the antifungal and antiviral activity of this compound in the reviewed literature.

Mechanism of Action: DnaK Inhibition

This compound's primary mechanism of action is the inhibition of the bacterial chaperone protein DnaK, a member of the Hsp70 family. This interaction disrupts the proper folding of newly synthesized or stress-denatured proteins, ultimately leading to bacterial cell death.

The key steps in this process are:

-

Cell Entry: this compound penetrates the outer membrane of Gram-negative bacteria to enter the cytoplasm.

-

DnaK Binding: Inside the bacterium, this compound specifically binds to the C-terminal substrate-binding domain of DnaK, in the vicinity of helices D and E[3].

-

ATPase Inhibition: This binding event inhibits the ATPase activity of DnaK[3]. The hydrolysis of ATP to ADP is crucial for the DnaK chaperone cycle, which involves binding and releasing substrate proteins.

-

Inhibition of Protein Folding: By locking DnaK in a conformation that cannot effectively cycle through its substrate binding and release phases, this compound prevents the chaperone-assisted refolding of misfolded proteins[3].

-

Cell Death: The accumulation of misfolded and aggregated proteins disrupts essential cellular processes, leading to bacterial death.

It is noteworthy that this compound does not bind to the DnaK homolog in the Gram-positive bacterium Staphylococcus aureus, which is consistent with its lack of activity against this species[3].

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the antimicrobial activity of peptides like this compound.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Workflow Diagram

Methodology:

-

Preparation of Peptide Dilutions:

-

A stock solution of this compound is prepared in an appropriate solvent (e.g., sterile water or 0.01% acetic acid).

-

Serial two-fold dilutions of the peptide are made in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth). Each well will contain a final volume of 50 µL of the diluted peptide.

-

-

Preparation of Bacterial Inoculum:

-

A single colony of the test bacterium is inoculated into broth and incubated until it reaches the mid-logarithmic phase of growth.

-

The bacterial suspension is diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL, using the same broth medium.

-

-

Inoculation:

-

50 µL of the standardized bacterial inoculum is added to each well of the microtiter plate containing the peptide dilutions, bringing the final volume to 100 µL.

-

Control wells are included: a positive control (bacteria in broth without peptide) and a negative control (broth only).

-

-

Incubation:

-

The plate is incubated at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a plate reader.

-

Radial Diffusion Assay

This agar-based assay measures the ability of an antimicrobial agent to diffuse through an agar matrix and inhibit microbial growth, resulting in a clear zone of inhibition.

Methodology:

-

Preparation of Agar Plates:

-

A molten, low-eukaryote-agarose gel (e.g., 1% agarose in 10 mM sodium phosphate buffer) is seeded with a standardized concentration of the test microorganism (e.g., 10^6 CFU/mL).

-

The seeded agar is poured into petri dishes and allowed to solidify.

-

-

Application of Peptide:

-

Small wells (2-3 mm in diameter) are punched into the solidified agar.

-

A defined volume (e.g., 5 µL) of different concentrations of this compound is added to each well.

-

-

Incubation:

-

The plates are incubated for 3 hours at 37°C to allow the peptide to diffuse into the agar.

-

A nutrient-rich overlay agar is then poured onto the plate, and the plates are incubated for a further 18-24 hours at 37°C.

-

-

Measurement of Inhibition Zone:

-

The diameter of the clear zone of growth inhibition around each well is measured. The size of the zone is proportional to the antimicrobial activity of the peptide at that concentration.

-

Time-Kill Assay

This assay provides information on the rate at which an antimicrobial agent kills a bacterial population over time.

Methodology:

-

Preparation of Bacterial Culture:

-

A bacterial culture is grown to the mid-logarithmic phase and then diluted to a starting concentration of approximately 10^6 CFU/mL in a suitable broth.

-

-

Exposure to Peptide:

-

This compound is added to the bacterial suspension at a specific concentration (e.g., 1x, 2x, or 4x the MIC). A control culture with no peptide is also prepared.

-

-

Time-Course Sampling:

-

The cultures are incubated at 37°C with shaking.

-

Aliquots are removed at various time points (e.g., 0, 30, 60, 120, and 240 minutes).

-

-

Viable Cell Counting:

-

Each aliquot is serially diluted and plated onto nutrient agar plates.

-

The plates are incubated for 18-24 hours at 37°C, and the number of viable colonies is counted.

-

-

Data Analysis:

-

The results are expressed as the logarithm of CFU/mL. A time-kill curve is generated by plotting the log(CFU/mL) against time. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.

-

Conclusion

This compound is a potent antimicrobial peptide with a specific activity profile against Gram-negative bacteria. Its intracellular mechanism of action, involving the inhibition of the essential bacterial chaperone protein DnaK, distinguishes it from many other AMPs and makes it a promising candidate for further drug development. While its spectrum is narrow and does not appear to extend to Gram-positive bacteria, fungi, or viruses, its efficacy against key Gram-negative pathogens warrants continued investigation. The detailed experimental protocols provided herein serve as a guide for researchers aiming to further characterize this compound and other novel antimicrobial peptides. Future research should focus on obtaining a more complete quantitative understanding of its antimicrobial spectrum and exploring strategies to enhance its stability and in vivo efficacy.

References

- 1. Identification of crucial residues for the antibacterial activity of the proline-rich peptide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Strategies for combating bacterial biofilms: A focus on anti-biofilm agents and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

Pyrrhocoricin's Assault on Bacterial Cells: A Technical Guide to its Mode of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the intricate mechanisms by which pyrrhocoricin, a proline-rich antimicrobial peptide, exerts its antibacterial effects. This document provides a comprehensive overview of its molecular targets, the signaling pathways it disrupts, and detailed experimental protocols for studying its activity. Quantitative data is presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams.

Core Mechanism: Targeting the Chaperone DnaK

This compound's primary mode of action is the intracellular inhibition of the bacterial heat shock protein DnaK, a crucial chaperone involved in protein folding.[1][2][3][4][5][6][7][8][9][10][11][12][13] Unlike many antimicrobial peptides that disrupt the bacterial membrane, this compound translocates across the cell envelope without causing significant membrane damage and engages its intracellular target.[5][8]

Cellular Entry

In Escherichia coli, the uptake of this compound into the cytoplasm is facilitated by the inner membrane transporter SbmA.[5] The C-terminal region of this compound is understood to function as an intracellular delivery module, enabling it to reach its target.[4][14]

Inhibition of DnaK Function

Once inside the bacterial cell, this compound directly interacts with DnaK. The N-terminal portion of the peptide, specifically residues 2-10, is responsible for binding to the C-terminal region of DnaK, in the vicinity of helices D and E.[1][2][4][14] This interaction has two major consequences for the chaperone's function:

-

Inhibition of ATPase Activity: this compound binding significantly diminishes the ATPase activity of DnaK.[1][2][3][7][8] This enzymatic function is essential for the chaperone's cycle of substrate binding and release.

-

Prevention of Chaperone-Assisted Protein Folding: The binding of this compound to the hinge region of DnaK's C-terminal domain effectively locks the multihelical lid over the peptide-binding pocket.[1][2][7][8][9][11] This "permanently closed" conformation prevents the chaperone from assisting in the refolding of misfolded or newly synthesized proteins, leading to an accumulation of non-functional proteins and ultimately, cell death.

The binding affinity of this compound to a synthetic fragment of E. coli DnaK (helices D and E) has been determined to have a dissociation constant (Kd) of 50.8 µM .[1][2][3]

Secondary Mechanism: Inhibition of Protein Synthesis

In addition to its well-documented effects on DnaK, there is evidence that this compound possesses a secondary mode of action: the direct inhibition of protein synthesis.[4] Studies utilizing a cell-free E. coli translation system have demonstrated that this compound can inhibit the translation step of protein synthesis, a mechanism that is independent of its interaction with DnaK.[4] This finding is significant as it suggests that this compound may have multiple intracellular targets, potentially reducing the likelihood of bacterial resistance development.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of this compound and its derivatives has been quantified against a range of bacterial species. The Minimum Inhibitory Concentration (MIC) is a key measure of this activity.

| Bacterial Species | Strain | Peptide | MIC (µM) | Reference |

| Escherichia coli | K-12, C600 | This compound | 5 | [14] |

| Escherichia coli | JW0013 | This compound | 2-10 (depending on substitutions) | [1] |

| Escherichia coli | D22 | This compound | Not specified, but active | [15] |

| Salmonella Typhimurium | Not specified | Dimeric this compound Analog | Low micromolar range | [16] |

| Klebsiella pneumoniae | Not specified | Dimeric this compound Analog | Low micromolar range | [16] |

| Haemophilus influenzae | Not specified | Dimeric this compound Analog | Submicromolar to low micromolar range | [16] |

| Moraxella catarrhalis | Not specified | Dimeric this compound Analog | Submicromolar to low micromolar range | [16] |

| Pseudomonas aeruginosa | Not specified | Dimeric this compound Analog | 2 µM (~10 µg/ml) | [16] |

| Staphylococcus aureus | Not specified | This compound | Inactive (no binding to DnaK fragment) | [2][3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mode of action of this compound.

DnaK ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by DnaK in the presence and absence of this compound.

Principle: The release of inorganic phosphate (Pi) from ATP hydrolysis is quantified. This can be achieved through various methods, including colorimetric assays (e.g., malachite green) or enzyme-coupled spectrophotometric assays.

Protocol:

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM DTT).

-

Add recombinant DnaK to a final concentration of 1-5 µM.

-

Add varying concentrations of this compound (e.g., 0-100 µM). Include a control with no peptide.

-

Pre-incubate the mixture for 10-15 minutes at room temperature.

-

-

Initiation of Reaction:

-

Initiate the reaction by adding ATP to a final concentration of 1 mM.

-

-

Incubation:

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Termination and Detection:

-

Stop the reaction (e.g., by adding EDTA or a denaturing agent).

-

Measure the amount of Pi released using a suitable detection method. For a malachite green assay, add the malachite green reagent and measure the absorbance at ~620-650 nm.

-

-

Data Analysis:

-

Calculate the rate of ATP hydrolysis (nmol Pi/min/mg DnaK).

-

Plot the ATPase activity as a function of this compound concentration to determine the IC50 value.

-

Fluorescence Polarization Assay for this compound-DnaK Binding

This assay is used to quantify the binding affinity between this compound and DnaK.

Principle: A fluorescently labeled this compound analog is used. When the small, rapidly tumbling labeled peptide binds to the much larger DnaK protein, its rotational motion is slowed, resulting in an increase in the polarization of the emitted fluorescence.

Protocol:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 25 mM HEPES pH 7.2, 150 mM KCl).[7]

-

Prepare a stock solution of a fluorescently labeled this compound analog (e.g., with fluorescein) at a known concentration.

-

Prepare a series of dilutions of unlabeled DnaK protein or a specific DnaK fragment.

-

-

Assay Setup:

-

In a microplate, add a fixed concentration of the fluorescently labeled this compound (e.g., 1 nM).[17]

-

Add increasing concentrations of DnaK to the wells.

-

Include control wells with only the labeled peptide.

-

-

Incubation:

-

Measurement:

-

Measure the fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters for the fluorophore.

-

-

Data Analysis:

-

Plot the change in millipolarization (mP) as a function of DnaK concentration.

-

Fit the data to a binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).

-

Chaperone-Assisted Protein Refolding Assay

This assay assesses the ability of DnaK to refold a denatured enzyme and how this is affected by this compound.

Principle: A reporter enzyme, such as β-galactosidase or alkaline phosphatase, is denatured and then diluted into a refolding buffer containing DnaK. The recovery of the enzyme's activity is monitored over time.

Protocol:

-

Enzyme Denaturation:

-

Denature the reporter enzyme (e.g., β-galactosidase) by incubating it in a high concentration of a denaturant (e.g., 6-8 M urea or guanidinium chloride).

-

-

Refolding Reaction:

-

Prepare a refolding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM KCl, 5 mM MgCl2, 2 mM ATP).

-

Add DnaK to the refolding buffer.

-

Add this compound at various concentrations. Include a no-peptide control.

-

Initiate refolding by diluting the denatured enzyme into the refolding buffer (typically a 100-fold or greater dilution).

-

-

Incubation:

-

Incubate the refolding mixture at an appropriate temperature (e.g., 30°C).

-

-

Activity Measurement:

-

At various time points, take aliquots of the refolding mixture and add them to a substrate solution for the reporter enzyme (e.g., ONPG for β-galactosidase).

-

Measure the rate of product formation spectrophotometrically.

-

-

Data Analysis:

-

Calculate the percentage of refolded (active) enzyme at each time point relative to the activity of the native enzyme.

-

Compare the refolding kinetics in the presence and absence of this compound.

-

Cell-Free Translation Inhibition Assay

This assay determines the effect of this compound on bacterial protein synthesis.

Principle: An E. coli cell-free extract containing all the necessary components for transcription and translation is used to express a reporter protein (e.g., luciferase or GFP). The amount of reporter protein synthesized is measured in the presence of this compound.

Protocol:

-

Reaction Setup:

-

Use a commercially available E. coli cell-free protein synthesis kit.

-

To the reaction mixture, add a DNA template encoding the reporter protein.

-

Add varying concentrations of this compound. Include a no-peptide control and a positive control inhibitor (e.g., streptomycin).[4]

-

-

Incubation:

-

Incubate the reaction at the recommended temperature (e.g., 37°C) for a specified time (e.g., 1-2 hours).

-

-

Detection:

-

Quantify the amount of synthesized reporter protein. For luciferase, add the luciferin substrate and measure luminescence. For GFP, measure fluorescence.

-

-

Data Analysis:

-

Express the amount of protein synthesis as a percentage of the no-peptide control.

-

Plot the percentage of inhibition against the this compound concentration to determine the IC50.

-

Conclusion

This compound represents a promising class of antimicrobial peptides with a unique intracellular mode of action. By primarily targeting the essential bacterial chaperone DnaK and potentially inhibiting protein synthesis through a secondary mechanism, it presents a multi-pronged attack on bacterial cells. The detailed understanding of its mechanisms of action, supported by the quantitative data and experimental protocols provided in this guide, will be invaluable for researchers and drug development professionals in the design of novel, potent, and specific antibacterial agents that can circumvent existing resistance mechanisms. The lack of activity against the human DnaK homolog highlights its potential for selective toxicity, a key attribute for a successful therapeutic. Further research into its diverse interactions within the bacterial cell will undoubtedly pave the way for the development of the next generation of antibiotics.

References

- 1. Identification and elucidation of proline-rich antimicrobial peptides with enhanced potency and delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The antibacterial peptide this compound inhibits the ATPase actions of DnaK and prevents chaperone-assisted protein folding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a proline-rich antimicrobial peptide derived from insect, inhibits the translation process in the cell-free Escherichia coli protein synthesis system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial Peptides and Small Molecules Targeting the Cell Membrane of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Development of Fluorescence Polarization Assays for the Molecular Chaperone Hsp70 Family Members: Hsp72 and DnaK - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An antimicrobial peptide that inhibits translation by trapping release factors on the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Susceptibility of clinical Moraxella catarrhalis isolates in British Columbia to six empirically prescribed antibiotic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of Escherichia coli resistance to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of crucial residues for the antibacterial activity of the proline-rich peptide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antimicrobial Resistance in Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Mechanism of Escherichia coli Resistance to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antibacterial activity of a dual peptide targeting the Escherichia coli sliding clamp and the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Binding of Pyrrhocoricin to Escherichia coli DnaK

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. The bacterial Hsp70 chaperone, DnaK, has been identified as a promising target for novel antimicrobial agents. Pyrrhocoricin, a proline-rich antimicrobial peptide, has been shown to inhibit the essential functions of Escherichia coli DnaK, leading to bacterial cell death. This technical guide provides a comprehensive overview of the binding interactions between this compound and E. coli DnaK, focusing on the specific binding sites, the mechanism of inhibition, and the structural basis of this interaction. Detailed experimental protocols for studying this interaction and quantitative binding data are presented to facilitate further research and development in this area.

Introduction

DnaK, the bacterial homolog of the Hsp70 family of heat shock proteins, plays a crucial role in protein folding, refolding of misfolded proteins, and preventing protein aggregation.[1] Its function is vital for bacterial survival, especially under stress conditions, making it an attractive target for the development of new antibiotics. This compound is an insect-derived antimicrobial peptide that effectively kills certain Gram-negative bacteria, including E. coli.[2] Its mechanism of action involves the specific targeting and inhibition of DnaK, disrupting cellular proteostasis.[3] This guide delves into the molecular details of this interaction.

This compound Binding Sites on E. coli DnaK

Research has identified the primary binding site of this compound on the E. coli DnaK protein.

The C-Terminal Hinge Region: A Primary Binding Locus

The principal binding site for this compound is located in the C-terminal region of DnaK, specifically within the hinge region connecting helices D and E.[3] This region, encompassing amino acid residues 583-615, is part of the multihelical lid of the substrate-binding domain (SBD).[3] Binding to this site is crucial for the inhibitory action of this compound.

The amino acid sequence of the E. coli DnaK (strain K12, UniProt ID: P0A6Y8) fragment corresponding to residues 583-615 is as follows:

AEAKNKEIAKDALDRNQIDLICEQYSDKNSD[4]

Dual-Mode Inhibition: Competitive and Allosteric Interactions

Structural studies have revealed that this compound and its derivatives can act as dual-mode inhibitors. They can occupy the substrate-binding tunnel, thereby competitively inhibiting the binding of unfolded substrate proteins. Concurrently, their interaction with the C-terminal region allosterically disrupts the "latch" between the helical lid and the β-sandwich subdomain of the SBD. This allosteric effect is believed to be a key component of its inhibitory mechanism.

Quantitative Analysis of this compound-DnaK Binding

The affinity of this compound for its binding site on DnaK has been quantified using various biophysical techniques.

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) | 50.8 µM | Fluorescence Polarization | [3] |

Mechanism of DnaK Inhibition by this compound

This compound's antibacterial activity stems from its ability to disrupt the normal chaperone cycle of DnaK.

Inhibition of ATPase Activity

The binding of L-pyrrhocoricin to DnaK has been shown to diminish its ATPase activity.[3] The hydrolysis of ATP is essential for the conformational changes in DnaK that regulate its affinity for substrate proteins. By inhibiting this activity, this compound effectively stalls the chaperone cycle.

Prevention of Chaperone-Assisted Protein Folding

A major consequence of this compound binding is the prevention of chaperone-assisted protein folding.[3] It is proposed that this compound binding locks the multihelical lid over the peptide-binding pocket of DnaK, permanently closing the cavity.[3] This prevents the release of folded or partially folded substrates and inhibits the binding of new unfolded proteins, ultimately leading to an accumulation of misfolded proteins and cell death.

Structural Basis of Interaction

The three-dimensional structure of the E. coli DnaK substrate-binding domain in complex with this compound has been determined by X-ray crystallography (PDB ID: 4EZN). This structure provides critical insights into the molecular interactions governing the binding.

The crystal structure reveals that this compound binds in the substrate-binding cleft of DnaK in an extended conformation. Interestingly, the peptide can bind in both a forward and a reverse orientation within the cleft with similar binding energies. The interaction is stabilized by a network of hydrogen bonds and hydrophobic interactions between the peptide and residues lining the binding pocket.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the this compound-DnaK interaction.

Fluorescence Polarization Assay for Binding Affinity

This method is used to determine the dissociation constant (Kd) of the this compound-DnaK interaction.

Materials:

-

Fluorescently labeled this compound (e.g., with 5(6)-carboxyfluorescein)

-

Purified recombinant E. coli DnaK protein

-

Assay buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM KCl, 1 mM DTT)

-

96-well black microplate

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a stock solution of fluorescently labeled this compound in the assay buffer.

-

Prepare a series of dilutions of the DnaK protein in the assay buffer.

-

To each well of the microplate, add a constant concentration of the fluorescently labeled this compound (e.g., 1 nM).

-

Add increasing concentrations of the DnaK protein to the wells.

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes).

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore.

-

Plot the change in millipolarization (mP) as a function of the DnaK concentration.

-

Fit the data to a one-site binding model to determine the Kd.

Dot Blot Analysis for Binding Specificity

This technique provides a qualitative assessment of the binding between this compound and DnaK or its fragments.

Materials:

-

Nitrocellulose membrane

-

Biotinylated this compound

-

Purified recombinant E. coli DnaK protein and synthetic DnaK fragments

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Streptavidin-horseradish peroxidase (HRP) conjugate

-

Chemiluminescent HRP substrate

-

Imaging system

Procedure:

-

Spot serial dilutions of DnaK protein and its fragments onto a dry nitrocellulose membrane.

-

Allow the spots to dry completely.

-

Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with a solution of biotinylated this compound in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a solution of streptavidin-HRP conjugate in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply the chemiluminescent HRP substrate to the membrane according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

Conclusion and Future Directions

The interaction between this compound and E. coli DnaK represents a well-characterized example of a novel antimicrobial mechanism. The specific binding to the C-terminal hinge region of DnaK, leading to the inhibition of its ATPase and chaperone functions, provides a solid foundation for the rational design of new antibacterial agents. The detailed structural and functional data presented in this guide offer valuable resources for researchers and drug developers. Future efforts could focus on optimizing the binding affinity and specificity of this compound-based compounds to enhance their antimicrobial efficacy and to overcome potential resistance mechanisms. The development of small molecule mimetics of this compound that target the same site on DnaK is also a promising avenue for future research.

References

- 1. Identification of crucial residues for the antibacterial activity of the proline-rich peptide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The antibacterial peptide this compound inhibits the ATPase actions of DnaK and prevents chaperone-assisted protein folding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. Structural studies on the forward and reverse binding modes of peptides to the chaperone DnaK - PubMed [pubmed.ncbi.nlm.nih.gov]

Intracellular Targets of Pyrrhocoricin Beyond DnaK: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrhocoricin, a proline-rich antimicrobial peptide (PrAMP), has emerged as a promising candidate for novel antibiotic development due to its potent activity against Gram-negative bacteria and its low toxicity to mammalian cells. While the heat shock protein DnaK was initially identified as a key intracellular target, accumulating evidence reveals a more complex mechanism of action involving other critical cellular components. Notably, the bacterial ribosome has been identified as a primary target, a finding substantiated by the susceptibility of DnaK-deficient bacterial strains to this compound.[1][2] This technical guide provides an in-depth exploration of the intracellular targets of this compound beyond DnaK, focusing on the 70S ribosome and the molecular chaperone GroEL. It consolidates quantitative data, details key experimental methodologies, and presents visual diagrams of the underlying molecular interactions and experimental workflows.

Primary Intracellular Target: The 70S Ribosome

Recent structural and biochemical studies have firmly established the bacterial 70S ribosome as a primary intracellular target of this compound and other PrAMPs.[3][4][5] This interaction leads to the inhibition of protein synthesis, a critical process for bacterial viability.

Mechanism of Action at the Ribosome

High-resolution crystal structures of this compound in complex with the Thermus thermophilus 70S ribosome reveal that the peptide binds within the nascent peptide exit tunnel (NPET) of the 50S large ribosomal subunit.[3][5] This binding physically obstructs the passage of newly synthesized polypeptide chains, effectively halting protein production. The mechanism is characterized by the following key features:

-

Blockade of the Nascent Peptide Exit Tunnel: this compound positions itself as a plug within the NPET, preventing the elongation of the polypeptide chain.[3][4][6]

-

Interference with Translation Initiation: By occupying this critical site, this compound interferes with the initiation step of translation.[3][5]

-

Simultaneous Occupation of Multiple Antibiotic Binding Sites: The binding site of this compound within the NPET overlaps with the binding sites of several other known antibiotics, suggesting a multifaceted mode of inhibition.[3][6]

The following diagram illustrates the inhibitory action of this compound on the bacterial ribosome.

Secondary Intracellular Target: GroEL

This compound has also been shown to interact with GroEL, a key bacterial chaperonin involved in protein folding.[4] However, this interaction is generally considered to be non-specific in nature. GroEL binds to a wide range of unfolded or misfolded proteins, and its interaction with this compound is likely a reflection of this general substrate-binding capacity. While not the primary mechanism of bactericidal action, the binding of this compound to GroEL could contribute to cellular stress by interfering with the normal protein folding machinery.

Quantitative Data on this compound-Target Interactions

The following tables summarize the available quantitative data for the binding of this compound and related peptides to their intracellular targets.

Table 1: Binding Affinities (Kd) of this compound and Analogs to Intracellular Targets

| Peptide | Target | Organism | Method | Kd | Reference |

| This compound | DnaK (fragment) | Escherichia coli | Fluorescence Polarization | 50.8 µM | [7] |

| ARV-15021 | 70S Ribosome | Escherichia coli | Fluorescence Polarization | 201 ± 16 nM | [6] |

| Pyrrhocoricin2 | 70S Ribosome | Escherichia coli | Fluorescence Polarization | ~200 nM | [6] |

| Peptide (SBP)3 | GroEL | Escherichia coli | Fluorescence | 17.1 ± 2.5 µM | [2] |

1ARV-1502 is a designer peptide derived from this compound and apidaecin. 2The study notes that the dissociation constant for this compound was "very similar" to that of ARV-1502.[6] 3This is not this compound but a peptide identified through phage display to bind GroEL.

Table 2: In Vitro Translation Inhibition

| Peptide | Assay System | Metric | Value | Reference |

| This compound | E. coli cell-free translation | Inhibition | Concentration-dependent | [1] |

| Drosocin1 | In vitro GFP expression | % Inhibition | ~60% at 50 µM | [8] |

1Drosocin is another proline-rich antimicrobial peptide with a similar mode of action.

Key Experimental Protocols

Cell-Free Translation Inhibition Assay

This assay directly measures the effect of a compound on protein synthesis using a bacterial cell lysate.

Objective: To determine if this compound inhibits the transcription or translation step of protein synthesis.

Methodology Outline (based on Taniguchi et al., 2015): [1]

-

System Preparation: A cell-free rapid translation system (RTS) based on E. coli lysate is utilized. This system contains all the necessary components for transcription and translation.

-

Reporter Gene: A plasmid containing a reporter gene, such as Green Fluorescent Protein (GFP), is used as the template.

-

Incubation: The RTS is incubated with the reporter plasmid in the presence of varying concentrations of this compound. Control antibiotics with known mechanisms (e.g., rifampicin for transcription inhibition, streptomycin for translation inhibition) are run in parallel.

-

Analysis of Transcription: To assess the effect on transcription, Reverse Transcription PCR (RT-PCR) is performed on the reaction mixture to quantify the amount of GFP mRNA produced.

-

Analysis of Translation: To assess the effect on translation, the amount of synthesized GFP protein is quantified. This can be done by measuring fluorescence or by separating the proteins using SDS-PAGE and quantifying the GFP band.

-

Discrimination of Translation Inhibition: To confirm that the inhibition is at the translation step, a separate experiment is conducted where purified GFP mRNA is added directly to the RTS with this compound. A reduction in GFP protein synthesis under these conditions confirms direct inhibition of translation.

The workflow for this assay is depicted in the following diagram.

X-ray Crystallography of this compound-Ribosome Complex

This technique provides atomic-level detail of the interaction between this compound and the 70S ribosome.

Objective: To determine the three-dimensional structure of this compound bound to the bacterial ribosome.

Methodology Outline (based on Seefeld et al., 2016): [3]

-